5-Ethylbiphenyl-2,4/'-diol

Description

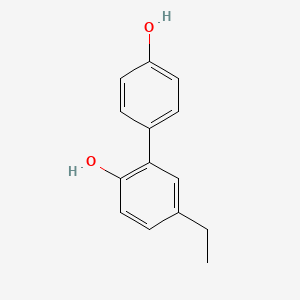

5-Ethylbiphenyl-2,4'-diol (C₁₄H₁₄O₂; molecular weight: 214.26 g/mol) is a biphenyl derivative featuring hydroxyl groups at the 2- and 4'-positions and an ethyl substituent at the 5-position. Its structure allows for hydrogen bonding via the diol groups, influencing solubility and reactivity .

Properties

CAS No. |

131844-67-2 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.264 |

IUPAC Name |

4-ethyl-2-(4-hydroxyphenyl)phenol |

InChI |

InChI=1S/C14H14O2/c1-2-10-3-8-14(16)13(9-10)11-4-6-12(15)7-5-11/h3-9,15-16H,2H2,1H3 |

InChI Key |

SQEBQBUZLHTUPH-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylbiphenyl-2,4’-diol typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl as the core structure.

Ethylation: The biphenyl undergoes ethylation at the fifth carbon position using ethyl halides in the presence of a strong base like sodium hydride.

Hydroxylation: The ethylated biphenyl is then subjected to hydroxylation at the second and fourth positions. This can be achieved using reagents such as hydroxyl radicals or through catalytic processes involving transition metals.

Industrial Production Methods

In an industrial setting, the production of 5-Ethylbiphenyl-2,4’-diol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Ethylation: Using catalysts like palladium or nickel to facilitate the ethylation process.

Controlled Hydroxylation: Employing controlled hydroxylation techniques to ensure selective addition of hydroxyl groups at the desired positions.

Chemical Reactions Analysis

Types of Reactions

5-Ethylbiphenyl-2,4’-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding biphenyl derivatives with reduced hydroxyl groups.

Substitution: The ethyl group or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or other nucleophiles/electrophiles.

Major Products Formed

The major products formed from these reactions include:

Oxidized Derivatives: Quinones or other oxidized biphenyl compounds.

Reduced Derivatives: Biphenyl compounds with reduced hydroxyl groups.

Substituted Derivatives: Biphenyl compounds with various functional groups replacing the ethyl or hydroxyl groups.

Scientific Research Applications

5-Ethylbiphenyl-2,4’-diol has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethylbiphenyl-2,4’-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl Diol Derivatives

3',5-Di-2-propenyl-[1,1'-biphenyl]-2,4'-diol

- Structure : C₁₈H₁₈O₂ (MW: 266.33 g/mol), with allyl groups at 3' and 5-positions .

- Properties : The allyl substituents enhance reactivity in polymerization but reduce thermal stability compared to ethyl groups. Allyl-containing derivatives are more prone to oxidation, limiting their use in high-temperature applications.

5-Allyl-5'-propyl-[1,1'-biphenyl]-2,2'-diol

- Structure : C₁₈H₂₀O₂ (MW: 268.35 g/mol), combining allyl and propyl groups .

- Properties : The longer propyl chain increases hydrophobicity, reducing aqueous solubility. This contrasts with 5-Ethylbiphenyl-2,4'-diol, which has moderate solubility in polar solvents due to its smaller ethyl group .

Amino- and Alkoxy-Substituted Biphenyl Diols

- Examples: 2-Amino-4'-methoxy-3',5-dipropylbiphenyl-2-ol and 5'-Amino-2-ethoxy-3',5-dipropylbiphenyl-4'-ol .

- Properties: Amino and alkoxy groups introduce hydrogen-bonding or electron-donating effects, altering electronic properties. These derivatives exhibit higher basicity and UV absorption compared to 5-Ethylbiphenyl-2,4'-diol, making them suitable for optoelectronic applications .

Bisphenol A (BPA) and Analogues

Terpenoid and Steroid Diols

- Examples: 4(15)-Eudesmene-1β,7α,11-triol (terpenoid) and 1α‐methyl‐5α‐androstan‐3β,16ξ‐diol‐17‐one (steroid) .

- Analytical Methods: Steroid diols require derivatization (e.g., trimethylsilylation) for GC-MS analysis, whereas biphenyl diols are detectable via simpler LC-MS protocols .

Research Findings and Implications

- Synthetic Utility : Ethyl-substituted biphenyl diols exhibit superior thermal stability over allyl derivatives, making them preferable in polymer synthesis .

- Biological Relevance : Unlike BPA, 5-Ethylbiphenyl-2,4'-diol lacks evidence of endocrine activity, warranting further toxicological studies .

- Analytical Challenges: Steroid and terpenoid diols require specialized derivatization, whereas biphenyl diols are more amenable to standard chromatographic techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.